molecular formula C27H20N2O4 B5065699 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide

Cat. No.: B5065699
M. Wt: 436.5 g/mol
InChI Key: FGMQQTLUGPSKQV-UHFFFAOYSA-N
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Description

| 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide is a specialized chemical compound designed for use in the development of Proteolysis-Targeting Chimeras (PROTACs). Its core research value lies in its structure, which incorporates a phthalimide moiety derived from thalidomide, a well-known ligand for the Cereblon (CRBN) E3 ubiquitin ligase (Ito et al., 2010). This moiety serves as a critical warhead for recruiting the ubiquitin-proteasome system. The compound functions as a bifunctional linker in PROTAC design; one end binds to the CRBN E3 ligase complex, while the other end, via the phenylpropanamide group, can be conjugated to a ligand for a protein of interest (POI). This assembly facilitates the induced proximity between the E3 ligase and the POI, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome (Churcher, 2018). This targeted protein degradation strategy offers a powerful alternative to traditional small-molecule inhibition, enabling the study of previously "undruggable" targets and providing a versatile chemical tool for investigating cellular pathways, protein function, and disease mechanisms in biomedical research.

Properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4/c30-20-12-6-11-19(16-20)28-25(31)23(15-17-7-2-1-3-8-17)29-26(32)21-13-4-9-18-10-5-14-22(24(18)21)27(29)33/h1-14,16,23,30H,15H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMQQTLUGPSKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC(=CC=C2)O)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The IUPAC name for this compound indicates the presence of a benzoisoquinoline core with various functional groups that may influence its biological properties. The molecular formula is C17H16N2O4C_{17}H_{16}N_{2}O_{4}, and it has a molecular weight of approximately 312.32 g/mol.

PropertyValue
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the benzoisoquinoline core : This can be achieved through cyclization reactions involving naphthalene derivatives.
  • Acylation : The introduction of the amide functional group is accomplished using acylating agents under controlled conditions.
  • Hydroxylation : The addition of the hydroxyphenyl group can be performed through electrophilic aromatic substitution or similar methodologies.

Anticancer Properties

Research has indicated that derivatives of dioxobenzo[de]isoquinoline exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating key cellular pathways such as:

  • Inhibition of cell proliferation : Compounds similar to this compound have been found to inhibit the growth of various cancer cell lines, including breast and lung cancers.
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation, leading to cell cycle arrest and subsequent apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell walls or inhibit essential enzymes.

Case Studies

  • Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced tumor size in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of this compound against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

The biological effects of this compound are mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in DNA replication and repair, which is critical in cancer therapy.
  • Receptor Modulation : It could also interact with various receptors involved in signal transduction pathways, influencing cellular responses to external stimuli.

Comparative Analysis

When compared to similar compounds such as N-(3-hydroxypropyl)acetamide derivatives, this compound shows enhanced solubility and bioactivity due to the presence of multiple functional groups that facilitate better interaction with biological targets.

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
N-(3-hydroxypropyl)acetamideModerateLow

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight Reference
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide 3-hydroxyphenyl, phenylpropanamide C₂₉H₂₂N₂O₄* ~462.5 -
N-(4-Bromophenyl)-3-phenylpropanamide 4-bromophenyl C₁₅H₁₄BrNO 312.19
CAS 301333-34-6 4-ethoxyphenyl C₂₉H₂₄N₂O₄ 464.526
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Benzimidazole, diphenylpropanamide C₂₈H₂₃N₃O 417.5

*Calculated based on structural similarity to CAS 301333-34-4.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions starting with functionalized benzo[de]isoquinoline precursors. Key steps include condensation of 1,3-dioxobenzo[de]isoquinoline derivatives with phenylpropanamide intermediates under basic or acidic conditions. Critical parameters include reaction time, temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to achieve >95% purity .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

  • Methodological Answer : A combination of 1H/13C NMR (to resolve aromatic protons and carbonyl groups), FT-IR (to confirm C=O stretches at ~1700 cm⁻¹ and N-H bends at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) (for molecular ion validation) is recommended. For complex stereochemical assignments, 2D NMR techniques (e.g., COSY, HSQC) should be employed. X-ray crystallography may be used if single crystals are obtainable .

Q. What standard protocols exist for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm over 30 days. Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life. For oxidative stability, use H₂O₂ or radical initiators (e.g., AIBN) to simulate stress conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and identify reactive sites. Molecular docking (AutoDock Vina) can predict binding affinities with biological targets, such as enzymes with nucleophilic residues. Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) .

Q. What strategies resolve contradictions in experimental data regarding oxidation products of this compound?

  • Methodological Answer : Reproduce oxidation reactions under controlled conditions (e.g., KMnO4 in acidic vs. basic media) and analyze products via LC-MS/MS or GC-MS to distinguish between quinone derivatives (m/z +16) and hydroxylated intermediates. Use isotopic labeling (e.g., ¹⁸O-water) to trace oxygen incorporation pathways. Cross-reference findings with computational reaction pathway simulations (ICReDD’s quantum chemical reaction path search) .

Q. How can reaction engineering optimize the scalability of this compound’s synthesis while minimizing waste?

  • Methodological Answer : Apply design of experiments (DoE) to optimize parameters (e.g., solvent volume, catalyst loading) using response surface methodology (RSM). Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Green chemistry metrics (E-factor, atom economy) should guide solvent selection (e.g., switch to cyclopentyl methyl ether from DMF) and catalyst recycling .

Q. What mechanistic insights explain the compound’s fluorescence properties in biological systems?

  • Methodological Answer : Perform time-resolved fluorescence spectroscopy to study emission lifetimes in aqueous vs. lipid environments. Use confocal microscopy to visualize intracellular localization in model cell lines. Computational studies (TD-DFT) can correlate electronic transitions (e.g., π→π* in the isoquinoline core) with observed Stokes shifts .

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